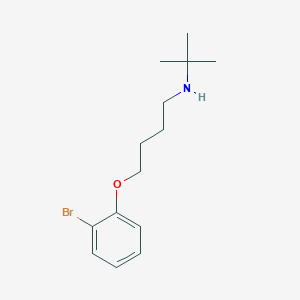
4-(2-bromophenoxy)-N-(tert-butyl)-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-bromophenoxy)-N-(tert-butyl)-1-butanamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of selective β3-adrenergic receptor agonists and has been found to exhibit several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-(2-bromophenoxy)-N-(tert-butyl)-1-butanamine involves the activation of the β3-adrenergic receptor, which leads to the stimulation of lipolysis and the release of fatty acids from adipose tissue. This, in turn, increases energy expenditure and promotes weight loss.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-bromophenoxy)-N-(tert-butyl)-1-butanamine exhibits several biochemical and physiological effects, including increased energy expenditure, decreased adiposity, improved glucose metabolism, and reduced inflammation. These effects make this compound a promising candidate for the development of drugs for the treatment of obesity and metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2-bromophenoxy)-N-(tert-butyl)-1-butanamine in lab experiments is its ability to selectively activate the β3-adrenergic receptor without affecting other adrenergic receptors. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions that researchers can explore with regards to 4-(2-bromophenoxy)-N-(tert-butyl)-1-butanamine. One area of interest is the development of more potent and selective β3-adrenergic receptor agonists that can be used to treat obesity and metabolic disorders. Another area of interest is the investigation of the potential applications of this compound in the treatment of other diseases, such as asthma and chronic obstructive pulmonary disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of this compound.
In conclusion, 4-(2-bromophenoxy)-N-(tert-butyl)-1-butanamine is a promising compound with potential applications in various areas of scientific research. Its ability to selectively activate the β3-adrenergic receptor makes it a promising candidate for the development of drugs for the treatment of obesity and metabolic disorders. Further studies are needed to fully understand the biochemical and physiological effects of this compound and to explore its potential applications in other areas of research.
Méthodes De Synthèse
The synthesis of 4-(2-bromophenoxy)-N-(tert-butyl)-1-butanamine involves a multi-step process that includes the reaction of tert-butylamine with 2-bromoanisole followed by the addition of 1-bromo-4-chlorobutane. The final product is obtained through the reduction of the resulting intermediate with sodium borohydride.
Applications De Recherche Scientifique
The potential applications of 4-(2-bromophenoxy)-N-(tert-butyl)-1-butanamine in scientific research are vast and varied. One of the most significant areas of application is in the development of drugs for the treatment of obesity and metabolic disorders. This compound has been found to activate the β3-adrenergic receptor, which plays a crucial role in regulating energy expenditure and metabolism.
Propriétés
IUPAC Name |
4-(2-bromophenoxy)-N-tert-butylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO/c1-14(2,3)16-10-6-7-11-17-13-9-5-4-8-12(13)15/h4-5,8-9,16H,6-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCYFHSKBHGTHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCCOC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-bromophenoxy)-N-tert-butylbutan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-ethylphenoxy)butyl]pyrrolidine](/img/structure/B4898563.png)

![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4898576.png)
![diethyl [(2-oxo-1-azepanyl)methyl]phosphonate](/img/structure/B4898582.png)
![ethyl 4-(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)-1-piperazinecarboxylate](/img/structure/B4898594.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-phenylacetamide](/img/structure/B4898597.png)
![N-methyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-N-(2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B4898598.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]pyridine](/img/structure/B4898612.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4898614.png)
![1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4898622.png)
![N-[5-(3-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4898634.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4898636.png)
![2-chloro-3-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B4898649.png)
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B4898666.png)